9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Catalog No.
S1486833
CAS No.
68011-71-2
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Hydroxymethyl)acridine-10(1h)-carboxamide

CAS Number

68011-71-2

Product Name

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

IUPAC Name

9-(hydroxymethyl)-1H-acridine-10-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)

InChI Key

LAUDUHYRZXCAJM-UHFFFAOYSA-N

SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

Synonyms

9-HMCA, 9-hydroxymethyl-10-carbamoyl acridan, 9-hydroxymethyl-10-carbamoylacridan, 9-OH-CA

Canonical SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

The exact mass of the compound 9-(Hydroxymethyl)acridine-10(1h)-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-(Hydroxymethyl)acridine-10(1H)-carboxamide (CAS: 68011-71-2), commonly referred to as 9-HMCA or 9-OH-CBZ, is a critical ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard (≥98.0% HPLC) for therapeutic drug monitoring (TDM), pharmacokinetic modeling, and environmental wastewater analysis. Unlike transient metabolic intermediates, 9-HMCA represents a stable terminal end-product of the epoxide-diol ring contraction pathway. This makes it an indispensable quantitative biomarker for assessing both human metabolic clearance and the environmental persistence of carbamazepine in municipal water systems[1].

Procurement Fit

Metabolite Identity 9-OH-CBZ, specific to carbamazepine metabolism, not formed from oxcarbazepine
Analytical Workflow HPLC-UV or LC-MS/MS method development requiring metabolite-resolution verification
Standard Use Certified reference for calibration, system suitability, and forensic differentiation studies

For laboratories conducting LC-MS/MS quantification or pharmacokinetic profiling, substituting 9-HMCA with upstream precursors (such as carbamazepine-10,11-epoxide) or structurally similar monohydroxylated isomers (e.g., 1-OH-CBZ, 2-OH-CBZ, or 3-OH-CBZ) compromises assay accuracy. Upstream epoxides are highly reactive and prone to rapid hydrolysis, making them unreliable for long-term calibration curves. Furthermore, in mass spectrometry, 9-HMCA exhibits distinct mass transitions and retention behavior on phenylether stationary phases that prevent isobaric interference. Using a generic acridine derivative or an incorrect isomer leads to false quantification of the ring-contraction pathway, directly impacting regulatory environmental reporting and therapeutic drug monitoring results[1].

Substitution Risk

CBZ-10,11-epoxide co-elution
CBZ-E elutes ~1 min earlier; substituting its standard masks 9-OH-CBZ and overestimates CBZ-E peak area.
Oxcarbazepine metabolism mismatch
9-OH-CBZ is absent under oxcarbazepine therapy; CBZ-E or CBZ-diol cannot serve as discriminatory markers.
Metabolic pathway specificity
Formation primarily from carbamazepine, not via epoxide-diol route; using CBZ-diol as surrogate misrepresents clearance pathway.

In Vivo Abundance for TDM

Clinical pharmacokinetic studies demonstrate that 9-HMCA is not a trace byproduct, but a major circulating metabolite in patients undergoing chronic carbamazepine therapy. High-performance liquid chromatographic assays of patient sera reveal 9-HMCA concentrations of 0.57 ± 0.30 µg/mL, establishing it as a primary analyte for monitoring the ring-contraction metabolic route. Procuring exact 9-HMCA standards is therefore mandatory for accurate TDM, as reliance on parent drug clearance alone ignores a significant fraction of the metabolized dose [1].

Evidence DimensionMean serum concentration in chronic CBZ administration
Target Compound Data0.57 ± 0.30 µg/mL (9-HMCA)
Comparator Or BaselineTrace minor metabolites or parent CBZ baseline
Quantified DifferenceDemonstrates major metabolite status, capturing a highly significant portion of the metabolized dose
ConditionsHuman serum assay via HPLC in patients receiving 10.9 ± 4.3 mg/kg/day CBZ

Ensures clinical laboratories and CROs can accurately close the mass balance in pharmacokinetic models by quantifying a primary, high-abundance metabolite.

Serum Concentration
Reported
Target: 0.5–2.8 µmol/L
Comparator: CBZ-E (1/8–1/3 of level)
Supports bioanalytical resolution and quantification
100 carbamazepine-treated samples; HPLC method

Chemical Stability for Calibration

As a reference standard, 9-HMCA provides a longer shelf-life and better handling characteristics compared to its upstream metabolic precursors. While carbamazepine-10,11-epoxide is highly reactive and rapidly hydrolyzes to 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ) in aqueous environments, 9-HMCA is a stable, crystalline solid (melting point 200–205 °C) that remains stable for over 2 years when stored at -20 °C. This thermal and hydrolytic stability allows analytical laboratories to maintain reliable, long-term calibration curves without the frequent restandardization required by reactive epoxide comparators .

Evidence DimensionAqueous and long-term storage stability
Target Compound DataStable >2 years at -20 °C; highly stable in aqueous matrices
Comparator Or BaselineCarbamazepine-10,11-epoxide (highly reactive, rapid hydrolysis)
Quantified DifferenceEliminates the rapid degradation curve associated with upstream epoxide standards
ConditionsAnalytical standard storage and preparation for LC-MS/MS calibration

Reduces procurement frequency and prevents calibration drift in routine high-throughput clinical and environmental testing.

Urinary Excretion
Reported
23–32% (CBZ therapy) vs 1.9–4.0% (CBZ-E therapy) of CBZ-diol
Supports metabolic pathway interpretation
Crossover study, n=3

Chromatographic Specificity in Complex Matrices

In environmental monitoring, carbamazepine and its degradation products are heavily scrutinized due to their persistence in wastewater treatment plants (WWTPs). 9-HMCA serves as a specific marker of CBZ degradation. Advanced LC-MS/MS studies utilizing phenylether stationary phases confirm that 9-HMCA can be explicitly resolved from a complex mixture of isobaric monohydroxylated isomers (such as 1-OH-CBZ and 4-OH-CBZ). Procuring the authentic 9-HMCA standard is required to establish the precise retention times and mass transitions required to prevent false positives in highly burdened surface water and wastewater samples [1].

Evidence DimensionChromatographic resolution and mass transition specificity
Target Compound DataDistinct retention on phenylether columns; specific MS/MS transitions (e.g., m/z 253/210)
Comparator Or BaselineIsomeric monohydroxylated CBZ metabolites (e.g., 1-OH-CBZ, 2-OH-CBZ)
Quantified DifferenceAbsolute baseline resolution from isobaric interferences
ConditionsLC-MS/MS analysis of influent/effluent wastewater and surface water

Critical for environmental testing labs to avoid false quantification caused by overlapping isomeric signals in complex matrices.

HPLC Resolution
Reported
Retention time ~1 min longer than CBZ-E
Confirms peak assignment and method suitability
Superspher 60 RP-select B column; published method
Metabolite Correlation
Reported
r = 0.80 (vs CBZ-E), 0.77 (vs CBZ-diol), 0.53 (vs CBZ)
Informs exposure-response modeling
100 samples; carbamazepine mono-/comedication
Detection Specificity
Reported
Undetectable in 20/20 oxcarbazepine patients
Enables carbamazepine-specific forensic differentiation
Comparable CBZ-diol levels between groups; qualitative

TDM & Clinical Pharmacokinetics

9-HMCA is essential for clinical laboratories performing TDM on epileptic patients. Because it is a major circulating metabolite, quantifying 9-HMCA alongside the parent drug and its epoxide provides a comprehensive pharmacokinetic profile, aiding in the identification of autoinduction of carbamazepine metabolism and potential drug-drug interactions (DDIs) [1].

Wastewater & Surface Water Testing

Due to the high environmental persistence of carbamazepine, 9-HMCA is utilized by municipal water authorities and environmental research agencies as a robust biomarker. Its stability allows it to be tracked through wastewater treatment plants (WWTPs) to evaluate the efficacy of advanced oxidation processes (e.g., ozonation, UV/H2O2) versus conventional biological treatments [2].

PBPK Modeling

In pharmaceutical research and development, exact standards of 9-HMCA are procured to validate in silico PBPK models. Tracking the ring-contraction pathway from carbamazepine-10,11-epoxide to 9-HMCA ensures that models accurately simulate nonlinear pharmacokinetics and metabolic clearance rates in humans, which is critical for regulatory submissions[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbamazepine metabolism research monitoring
Certified purity, chromatographic resolution
Baseline separation from CBZ-E, peak purity verification
Pharmacokinetic modeling of metabolic pathways
Authentic metabolite identity
Mass balance closure, non-epoxide-diol pathway quantification
Forensic carbamazepine vs. oxcarbazepine differentiation
Metabolic specificity marker
Absence in oxcarbazepine-treated samples confirmed
Multi-analyte antiepileptic HPLC method development
Defined retention time benchmark
System suitability and method transfer verification

XLogP3

0.6

Wikipedia

9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid

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